2-Bromo-4-fluorobenzyl Alcohol
Overview
Description
2-Bromo-4-fluorobenzyl Alcohol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protective Groups in Organic Synthesis
A study by Crich et al. (2009) introduces a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is related to 2-bromo-4-fluorobenzyl alcohol. This group is introduced using benzyl bromide and is cleaved with tetrabutylammonium fluoride. Its stability under oxidizing conditions makes it compatible with the removal of p-methoxybenzyl ethers, illustrating its potential application in organic synthesis, particularly in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Ecofriendly Synthesis
Saharan and Joshi (2016) report on the eco-friendly synthesis of aromatic alcohols, including 2-Bromobenzyl alcohol, using biotransformation with Baker’s Yeast. This research indicates the potential for sustainable methods in the synthesis of compounds related to this compound (Saharan & Joshi, 2016).
Metabolism Studies
Boeren et al. (1992) explored the microsomal metabolism of related compounds, including 2-bromo-4-methylaniline, which undergoes side-chain C-hydroxylation to form benzyl alcohols. This study contributes to understanding the metabolic pathways and potential biological interactions of bromo-fluorobenzyl alcohols (Boeren et al., 1992).
Radiopharmaceutical Applications
Iwata et al. (2000) developed a method for preparing 4-[18F]fluorobenzyl halides, which can be derived from 4-[18F]fluorobenzyl alcohol. These compounds are crucial in the automated preparation of PET radiopharmaceuticals, indicating the relevance of this compound in medical imaging and diagnostics (Iwata et al., 2000).
Antimicrobial and Antioxidant Research
Menteşe et al. (2015) synthesized benzimidazole derivatives containing 2-(4-fluorobenzyl), which is structurally related to this compound. These compounds were evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting potential pharmaceutical applications (Menteşe, Ülker, & Kahveci, 2015).
Organic Chemistry and Molecular Modeling
Hein et al. (2015) describe a Grignard experiment that involves the formation of fluorinated alcohols from dihalogenated compounds, closely related to this compound. This research is significant for understanding the chemoselectivity in organic synthesis and can also aid in educational settings (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl alcohols are generally known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions and the biological context .
Mode of Action
Benzyl alcohols can undergo various reactions, including oxidation and reduction, and can act as electrophiles in nucleophilic substitution reactions . The bromine and fluorine substitutions may influence the reactivity of the molecule and its interactions with biological targets .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical processes, including metabolic pathways involving oxidation and reduction .
Pharmacokinetics
The molecule’s relatively small size and the presence of a polar hydroxyl group may influence its absorption and distribution .
Result of Action
Benzyl alcohols can have various effects at the molecular and cellular levels, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluorobenzyl Alcohol . For instance, the compound should be stored in a cool, dark, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity and efficacy may be influenced by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as cytochrome P450 (CYP) enzymes, which are involved in its metabolism
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound can cause changes in cellular metabolism, potentially leading to alterations in metabolic flux and metabolite levels . These effects are important for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. Understanding these mechanisms is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both short-term and long-term effects on cells, depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways are responsible for the compound’s metabolism and elimination from the body. The interactions with enzymes and cofactors can influence the compound’s metabolic flux and metabolite levels, which are important for understanding its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These factors can influence the compound’s activity and function within the cell
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378395 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229027-89-8 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-4-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.